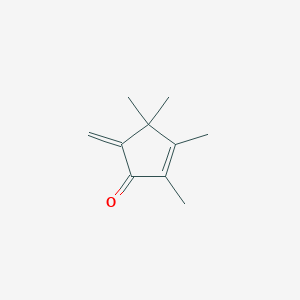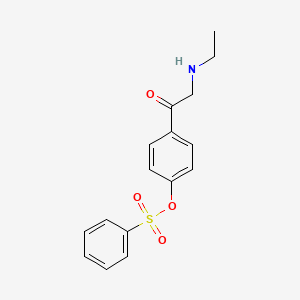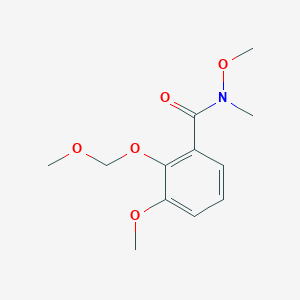![molecular formula C12H8F3NO B14183026 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal CAS No. 923293-07-6](/img/structure/B14183026.png)
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(Trifluoromethyl)-1H-indol-3-yl]prop-2-enal is a chemical compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal typically involves the trifluoromethylation of indoles. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions .
Applications De Recherche Scientifique
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential bioactive properties, including antiviral, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of new materials with improved properties such as increased stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylindoles: Compounds with similar structures but different positions of the trifluoromethyl group.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylphenol.
Uniqueness
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
923293-07-6 |
|---|---|
Formule moléculaire |
C12H8F3NO |
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-4-10-8(2-1-5-17)7-16-11(10)6-9/h1-7,16H |
Clé InChI |
SUJOORTUUIBBQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)




![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)

![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)


![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)

